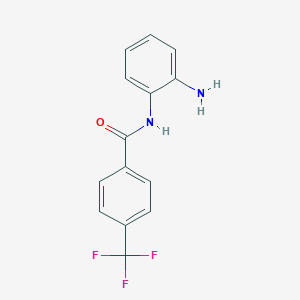![molecular formula C17H33N3S B395027 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B395027.png)
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[45]decane-3-thione is a chemical compound with the molecular formula C17H33N3S It is part of the triazaspirodecane family, which is known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of appropriate amines with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazaspirodecane ring structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazaspirodecane derivatives.
Scientific Research Applications
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazaspiro[4.5]decane-3-thione, 2-(3-methylbutyl): This compound shares a similar core structure but differs in the substituents attached to the spirocyclic ring.
Other Triazaspirodecane Derivatives: Various derivatives with different substituents exhibit unique properties and applications.
Uniqueness
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[45]decane-3-thione is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H33N3S |
|---|---|
Molecular Weight |
311.5g/mol |
IUPAC Name |
8-(2-methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C17H33N3S/c1-6-16(4,5)14-7-10-17(11-8-14)18-15(21)20(19-17)12-9-13(2)3/h13-14,19H,6-12H2,1-5H3,(H,18,21) |
InChI Key |
QOIURHIDGGINBO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CCC(C)C |
Isomeric SMILES |
CCC(C)(C)C1CCC2(CC1)NN(C(=N2)S)CCC(C)C |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 3-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394946.png)

![methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B394951.png)
![6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B394953.png)
![methyl 2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394955.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline](/img/structure/B394957.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394958.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}ethanone](/img/structure/B394959.png)
![N-[2-(1H-benzimidazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B394960.png)
![1-(Phenylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B394961.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(dimethylamino)]phosphoranyl}-N,N-dimethylamine](/img/structure/B394962.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(diethylamino)]phosphoranyl}-N,N-diethylamine](/img/structure/B394964.png)
![N-{bis(diethylamino)[3-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-triazenylidene]phosphoranyl}-N,N-diethylamine](/img/structure/B394966.png)

